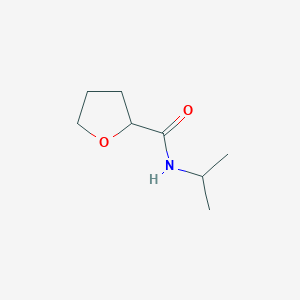![molecular formula C23H22N4OS B7520355 4-{4-(4-ethylphenyl)-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B7520355.png)
4-{4-(4-ethylphenyl)-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-{4-(4-ethylphenyl)-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. This ring is attached to a pyridine ring and an ethylphenyl group. The molecule also contains a phenoxyethylsulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains several different functional groups, including a 1,2,4-triazole ring, a pyridine ring, and a sulfanyl group. These groups are likely to contribute to the compound’s overall properties .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the other compounds present. The 1,2,4-triazole ring, for example, might undergo reactions with electrophiles or nucleophiles. The sulfanyl group could potentially be oxidized .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence of different functional groups, and the overall charge distribution within the molecule .Safety and Hazards
Propiedades
IUPAC Name |
4-[4-(4-ethylphenyl)-5-(2-phenoxyethylsulfanyl)-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-2-18-8-10-20(11-9-18)27-22(19-12-14-24-15-13-19)25-26-23(27)29-17-16-28-21-6-4-3-5-7-21/h3-15H,2,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPCCORIYKNOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=NN=C2SCCOC3=CC=CC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(3,4-dihydro-2H-quinoline-1-carbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7520284.png)



![2-Cyclohexyl-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]acetamide](/img/structure/B7520304.png)
![(2-Methoxyphenyl)-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7520322.png)

![N-(3,4-difluorophenyl)-2-(1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl)acetamide](/img/structure/B7520334.png)
![N-[4-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]butan-2-yl]acetamide](/img/structure/B7520340.png)
![2-(4-methoxyphenoxy)-N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]acetamide](/img/structure/B7520347.png)
![2-amino-N-benzyl-1-(1,3-dihydroxy-1-phenylpropan-2-yl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B7520376.png)
![N-[2-[4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]ethyl]furan-2-carboxamide](/img/structure/B7520382.png)
![1-(2-fluorophenyl)-5-oxo-N'-[4-[(5-phenyltetrazol-2-yl)methyl]benzoyl]pyrrolidine-3-carbohydrazide](/img/structure/B7520383.png)
